Product packaging for N-(2,3-Epoxypropyl)phthalimide(Cat. No.:CAS No. 5455-98-1)

N-(2,3-Epoxypropyl)phthalimide

Cat. No.: B140011
CAS No.: 5455-98-1
M. Wt: 203.19 g/mol
InChI Key: DUILGEYLVHGSEE-UHFFFAOYSA-N
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Description

Significance of Phthalimide (B116566) and Epoxide Moieties in Organic Synthesis

The chemical utility of N-(2,3-Epoxypropyl)phthalimide is rooted in the distinct properties of its two primary functional components: the phthalimide moiety and the epoxide ring.

The phthalimide group is a well-established functional group in organic synthesis. acs.orgrsc.org Derived from phthalic anhydride (B1165640), it is widely recognized as a precursor for the synthesis of primary amines through the Gabriel synthesis. wikipedia.orgorganic-chemistry.org In this role, the phthalimide acts as a "masked" form of ammonia, allowing for the controlled introduction of a nitrogen atom into a molecule. wikipedia.orgvedantu.com Beyond this classical application, phthalimides are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. acs.orgvedantu.combyjus.com The rigid, planar structure of the phthalimide core and its electron-withdrawing nature influence the reactivity of adjacent groups and are features found in various biologically active molecules. rsc.org

The epoxide moiety , or oxirane, is a three-membered cyclic ether characterized by significant ring strain. numberanalytics.com This inherent strain makes epoxides highly reactive towards a wide array of nucleophiles, leading to regioselective ring-opening reactions. numberanalytics.comnumberanalytics.com This reactivity is a cornerstone of its importance in organic synthesis, providing a reliable method for the introduction of two adjacent functional groups, typically a hydroxyl group and the nucleophile's functional group. numberanalytics.com The ability to create epoxides with specific stereochemistry (asymmetric epoxidation) further enhances their utility, allowing for the synthesis of enantiomerically pure and complex molecules such as amino alcohols and diols. numberanalytics.comorientjchem.org Epoxides are fundamental intermediates in the production of polymers, adhesives, and a vast range of pharmaceuticals. ontosight.aiorientjchem.org

The combination of these two moieties in this compound results in a bifunctional reagent where the phthalimide group provides a protected amine precursor and the epoxide offers a site for controlled nucleophilic attack and further molecular elaboration. numberanalytics.com

Historical Context of this compound in Academic Literature

The synthesis of this compound has been approached through several routes, reflecting its utility as a synthetic intermediate. Early methods reported in the literature involved the reaction of potassium phthalimide with epichlorohydrin (B41342). google.com This reaction, often conducted at elevated temperatures (120-150°C) with epichlorohydrin serving as both reactant and solvent, could produce the target compound in moderate to good yields. google.com

An alternative and widely cited synthetic strategy involves a two-step process. google.com This method begins with the condensation reaction of a phthalimide salt, such as phthalimide sodium salt, with an allyl halide like chloropropene. The resulting intermediate, N-allylphthalimide, is then subjected to an oxidation reaction, typically using a peroxy acid, to form the epoxide ring and yield this compound. google.com Variations of this approach have been optimized for both laboratory and industrial-scale production. For instance, a patented method describes the condensation of phthalimide sodium salt with chloropropene, followed by oxidation with an aryl peroxy acid in solvents like acetonitrile (B52724) or dichloromethane. google.com

Scope and Research Trajectory of this compound Studies

Research involving this compound has primarily focused on its application as a chiral building block in the synthesis of complex, high-value molecules, particularly in medicinal chemistry and materials science.

A significant area of investigation is its use as a key intermediate in the synthesis of pharmaceuticals. The compound, especially in its chiral forms, is a precursor to important drugs. For example, it is utilized in the production of the anticoagulant rivaroxaban (B1684504) and the gastrointestinal motility regulator mosapride (B1662829) citrate. google.com Its role in these syntheses highlights its value in constructing specific stereocenters, which are crucial for the biological activity of the final drug molecules. The epoxide ring's predictable reactivity allows for the introduction of amine-alcohol functionalities, a common motif in many bioactive compounds. nih.gov

Beyond single-molecule targets, this compound is employed in the development of new materials. Its reactivity makes it a useful monomer or cross-linking agent in the production of epoxy resins and hyperbranched polyglycerols. ontosight.airesearchgate.net These polymers can have applications ranging from coatings and adhesives to more advanced uses in biomedical engineering and catalysis. ontosight.airesearchgate.net For example, it has been used in the synthesis of hyperbranched polymers containing ammonium (B1175870) groups, which have been studied for their catalytic activity. researchgate.net

The regioselective ring-opening of the epoxide by various nucleophiles has been a subject of study, leading to the creation of libraries of new compounds. researchgate.netresearchgate.net These studies explore the synthesis of novel derivatives, such as α-phthalimido-α′-dithiocarbamato propan-2-ols, by reacting this compound with dithiocarbamic acids. researchgate.net Such research expands the synthetic toolbox available to chemists and opens avenues for discovering molecules with new properties.

Data Table

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₁H₉NO₃ jigspharma.comsigmaaldrich.com
Molecular Weight 203.19 g/mol jigspharma.comsigmaaldrich.com
Appearance White to pale yellow crystalline powder/solid jigspharma.com
Melting Point 92-102 °C sigmaaldrich.comsigmaaldrich.com
Solubility Partially soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. jigspharma.com
CAS Number 5455-98-1 (racemic) sigmaaldrich.comguidechem.com
CAS Number 161596-47-0 ((S)-enantiomer) jigspharma.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B140011 N-(2,3-Epoxypropyl)phthalimide CAS No. 5455-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-ylmethyl)isoindole-1,3-dione
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InChI

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2
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InChI Key

DUILGEYLVHGSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
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DSSTOX Substance ID

DTXSID00884165
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)-
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Molecular Weight

203.19 g/mol
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Physical Description

White solid; [HSDB]
Record name N-(2,3-Epoxypropyl)phthalimide
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Color/Form

WHITE POWDER

CAS No.

5455-98-1
Record name N-(2,3-Epoxypropyl)phthalimide
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Record name N-(2,3-Epoxypropyl)phthalimide
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Record name N-Glycidylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)-
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Record name N-(2,3-epoxypropyl)phthalimide
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Synthetic Methodologies for N 2,3 Epoxypropyl Phthalimide

Classical Synthesis Routes to N-(2,3-Epoxypropyl)phthalimide

Traditional methods for synthesizing this compound have laid the groundwork for more advanced protocols. These classical routes primarily involve condensation reactions and the application of the Mitsunobu reaction.

Condensation Reactions with Halogenated Propanes

A cornerstone of this compound synthesis is the condensation reaction between a phthalimide (B116566) salt and a halogenated propane (B168953) derivative. The Gabriel synthesis, a well-established method for forming primary amines, can be adapted for this purpose. Typically, potassium phthalimide is reacted with an epoxypropane bearing a halogen, such as epichlorohydrin (B41342) or epoxy bromopropane. google.com

One common approach involves the reaction of potassium phthalimide with epichlorohydrin. google.comrsc.org This reaction can be carried out at elevated temperatures, for instance at 120°C for 5 hours, using epichlorohydrin as both a reactant and a solvent, which can result in a yield of 80%. google.com Increasing the temperature to 140-150°C has also been reported, yielding 67% of the product. google.com Alternatively, reacting potassium phthalimide with epoxy bromopropane in dimethylformamide (DMF) at 35-40°C for 5 hours can produce the target compound with a 79% yield. google.com

Another variation utilizes the sodium salt of phthalimide in a condensation reaction with chloropropene. google.com This reaction is often performed in a non-protonic, polar solvent. google.com

ReactantsSolventTemperature (°C)Time (h)Yield (%)
Potassium Phthalimide, EpichlorohydrinEpichlorohydrin120580
Potassium Phthalimide, EpichlorohydrinEpichlorohydrin140-150-67
Potassium Phthalimide, Epoxy BromopropaneDMF35-40579
Sodium Phthalimide, ChloropropeneAcetonitrile (B52724), Dichloromethane, or Trichloromethane---

Mitsunobu Reaction Approaches

The Mitsunobu reaction offers an alternative pathway for the synthesis of this compound. This reaction facilitates the conversion of a primary or secondary alcohol to various other functional groups, including the phthalimide group, through a redox condensation mechanism. organic-chemistry.org In the context of this compound synthesis, the Mitsunobu reaction typically involves reacting phthalimide with glycidol (B123203) in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). google.comorganic-chemistry.org

One reported procedure involves stirring a mixture of R-glycidol and phthalimide with triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran (B95107) (THF) at room temperature for 18 hours, resulting in a 72% yield. google.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a valuable feature for synthesizing chiral molecules. organic-chemistry.org

Advanced and Optimized Synthesis Strategies for this compound

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of expensive reagents, more advanced and optimized strategies have been developed. google.com These include two-step condensation-oxidation protocols, the use of phase-transfer catalysis, and microwave-assisted techniques.

Two-Step Condensation-Oxidation Protocols

A notable advanced strategy involves a two-step process: a condensation reaction followed by an oxidation step. google.com This method begins with the condensation of phthalimide sodium salt with chloropropene in a non-protonic polar solvent to form the intermediate N-(allyl)phthalimide (3-(phthalimido)propylene). google.com This intermediate is then oxidized to yield this compound. google.com

StepReactantsSolventKey Parameters
CondensationPhthalimide Sodium Salt, ChloropropeneNon-protonic polar solvent-
OxidationN-(allyl)phthalimide, Aryl Peroxy AcidAcetonitrile, Dichloromethane, or TrichloromethaneMolar Ratio: 1:(1.0-1.1):(1.1-1.3); Time: 5-20 hours

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool to enhance the efficiency of synthesizing this compound. This technique facilitates the reaction between reactants present in different phases (e.g., a solid-liquid system) by using a phase-transfer catalyst to transport one of the reactants across the phase boundary. google.comscispace.com

In the synthesis of chiral this compound, a two-step approach utilizing a phase-transfer catalyst has been reported. google.com This method starts with the reaction of phthalimide and chiral epichlorohydrin in the presence of a phase-transfer catalyst to form N-(3-chloro-2-hydroxypropyl)phthalimide. google.comgoogle.com This intermediate then undergoes cyclization under the influence of a base like potassium tert-butoxide to yield the final chiral product. google.com The use of PTC can lead to high transformation efficiency without the need for more expensive reagents. google.com

Another application of PTC involves the reaction of a phthalimide derivative with a carbamic acid derivative in the presence of a catalyst like triethylbenzylammonium chloride. scispace.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has gained traction as a method to accelerate organic reactions. nih.gov Studies have explored the use of microwave irradiation to synthesize N-(3-bromopropyl)phthalimide, a related compound, suggesting its potential applicability to the synthesis of this compound to reduce reaction times. researchgate.net The synthesis of various phthalimide derivatives has been shown to be significantly faster under microwave irradiation compared to conventional heating methods. nih.govnih.gov For instance, reactions that take hours under conventional conditions can often be completed in minutes with microwave assistance. nih.gov While specific detailed research findings for the direct microwave-assisted synthesis of this compound are not extensively documented in the provided results, the successful application of this technology to similar structures indicates a promising avenue for future optimization. researchgate.netresearchgate.net

Green Chemistry Approaches in this compound Production

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic protocols. Key areas of development include the use of phase transfer catalysis, microwave-assisted synthesis, and the application of environmentally benign solvents and catalysts.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) has emerged as a significant green chemistry tool for the synthesis of this compound. This technique facilitates the reaction between reactants present in different phases (typically solid-liquid or liquid-liquid), thereby eliminating the need for harsh conditions or expensive, anhydrous solvents.

In a typical PTC synthesis, potassium phthalimide reacts with an excess of epichlorohydrin. The phase transfer catalyst, often a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride or tetrabutylammonium (B224687) bromide, transports the phthalimide anion from the solid or aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. scispace.com This methodology offers several advantages, including milder reaction conditions, faster reaction rates, and often higher yields compared to conventional methods. For instance, a method using a phase transfer catalyst can proceed at temperatures ranging from 0 to 200°C in solvents like water or methanol, with reaction times from 30 minutes to 50 hours. scispace.com Another approach involves reacting phthalimide and a substituted epoxypropane in the presence of a phase transfer catalyst to first generate an intermediate, which is then cyclized to form the final product. google.com This process avoids the generation of significant by-products, leading to higher yields and purity. google.com

CatalystReactantsSolventTemperature (°C)Reaction TimeKey AdvantagesSource
Triethylbenzylammonium chloridePhthalimide derivative, Epoxide derivativeWater, Methanol0-20030 min - 50 hrFacilitates inter-phase reaction, avoids harsh conditions scispace.com
Quaternary ammonium saltPhthalimide, (S)-1-substituted-epoxypropaneNot specifiedNot specifiedNot specifiedHigh yield and purity, short reaction route, simple operation google.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another prominent green chemistry technique that significantly reduces reaction times, often leading to improved yields and cleaner reactions. The application of microwave irradiation can accelerate the synthesis of this compound and its derivatives. nih.gov

Research has demonstrated that reactions which conventionally require many hours of heating can be completed in a matter of minutes under microwave irradiation. nih.gov For example, the reaction of this compound with H-dimethylphosphonate can be catalyzed by microwaves, proceeding within minutes. mdpi.org This rapid heating reduces the likelihood of side reactions and decomposition of products. nih.govmdpi.org The efficiency of microwave synthesis not only saves a considerable amount of energy but also allows for rapid process optimization. nih.govresearchgate.net

ReactantsPowerReaction TimeKey AdvantagesSource
3-bromo-2,3,4,5-tetrahydro-1H researchgate.net-benzazepin-2-one, Potassium phthalimide70W4 minDrastic reduction in reaction time compared to conventional heating (18h). nih.gov
This compound, H-dimethylphosphonateNot specified2-4 minRapid, thermally catalyzed reaction via free radical processes. mdpi.org

Use of Greener Solvents and Catalysts

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of this compound often employ volatile and hazardous organic solvents. google.com Green chemistry encourages the substitution of these solvents with more environmentally friendly alternatives.

One such alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable biomass sources like lignocellulose. researchgate.net It is considered a greener substitute for solvents like tetrahydrofuran (THF) due to its lower toxicity and biodegradability. researchgate.net Research has shown the effective use of KF-Alumina as a solid-supported catalyst for the N-functionalization of phthalimide in 2-MeTHF, a process applicable to the synthesis of this compound. researchgate.net This system increases the nucleophilicity of the phthalimide nitrogen, allowing the reaction to proceed efficiently with electrophiles like epichlorohydrin. researchgate.net

Ionic liquids (ILs) are also being explored as green catalysts and reaction media. semanticscholar.orgresearchgate.net These salts, which are liquid at low temperatures, have negligible vapor pressure, high thermal stability, and can be designed for specific tasks ("task-specific ionic liquids"). researchgate.net Their use can facilitate product separation and catalyst recycling, key principles of green chemistry. While direct synthesis of this compound using ionic liquids is a developing area, they have been successfully used in related reactions, such as the synthesis of cyclic carbonates from oxiranes, indicating their potential applicability. semanticscholar.org

Stereochemical Aspects and Chiral Synthesis of N 2,3 Epoxypropyl Phthalimide

Synthesis of Chiral N-(2,3-Epoxypropyl)phthalimide Enantiomers

The synthesis of enantiomerically pure this compound can be achieved through several strategies, primarily involving the use of chiral starting materials or asymmetric synthesis methodologies.

One common approach involves the reaction of potassium phthalimide (B116566) with a chiral epihalohydrin, such as (S)-epichlorohydrin, in the presence of a catalyst like a quaternary ammonium (B1175870) salt in an alcoholic solvent. google.com Another method utilizes the reaction of phthalimide with chiral epichlorohydrin (B41342) in the presence of a base like sodium carbonate or potassium carbonate to form an intermediate, which is then cyclized to the desired chiral epoxide using a stronger base like potassium tert-butoxide. google.com

A multi-step synthesis starting from chiral epichlorohydrin has also been reported. google.com This method involves the preparation of a chiral 1-amino-3-chloro-2-propanol intermediate, followed by subsequent reactions to yield the final chiral this compound. google.com This approach allows for the production of high optical purity products. google.com

The ring-opening of (R)-N-(2,3-epoxypropyl)phthalimide with various optically active amino alcohols has been demonstrated as a route to synthesize chiral amino alcohols. researchgate.netkmu.edu.trresearchgate.netulakbim.gov.tr For instance, reaction with (R)-2-phenyl glycinol, (1R,2S)-cis-1-amino-2-indanol, (R)-2-amino-1-butanol, and (S)-phenyl ethylamine (B1201723) have yielded the corresponding chiral products in good yields. researchgate.netkmu.edu.trresearchgate.netulakbim.gov.tr

Furthermore, (R)-(-)-N-(2,3-Epoxypropyl)phthalimide is utilized in the preparation of various chiral solvating agents. lookchem.comsigmaaldrich.com It can also be used to synthesize 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione. lookchem.comsigmaaldrich.com

Reported Synthetic Routes to Chiral this compound
Starting MaterialsReagents and ConditionsProductKey Features
Potassium phthalimide and (S)-epichlorohydrinQuaternary ammonium salt, alcoholic solvent(S)-N-(2,3-Epoxypropyl)phthalimideSingle-step synthesis. google.com
Phthalimide and chiral epichlorohydrin1. Sodium carbonate/potassium carbonate; 2. Potassium tert-butoxideChiral this compoundTwo-step process involving an open-loop intermediate. google.com
Chiral epichlorohydrinMulti-step synthesis via a chiral 1-amino-3-chloro-2-propanol intermediateChiral this compoundYields high optical purity product. google.com
(R)-N-(2,3-epoxypropyl)phthalimide and optically active amino alcoholsRing-opening reactionChiral amino alcoholsDemonstrates the utility of the chiral epoxide as a building block. researchgate.netkmu.edu.trresearchgate.netulakbim.gov.tr

Stereocontrol and Enantioselectivity in this compound Synthesis

Achieving high stereocontrol and enantioselectivity is paramount in the synthesis of chiral this compound. The choice of chiral source and reaction conditions significantly influences the enantiomeric purity of the final product.

The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a powerful method for achieving high enantioselectivity. oregonstate.edu This reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. oregonstate.eduorgsyn.org The chirality of the diethyl tartrate dictates the facial selectivity of the epoxidation, allowing for the predictable formation of one enantiomer over the other. oregonstate.edu While not directly applied to N-allylphthalimide in the provided context, the principles of this methodology are fundamental to enantioselective epoxidations. dokumen.pub

Another approach to control stereochemistry is through kinetic resolution. mdpi.com In a kinetic resolution, a racemic mixture of epoxides is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. mdpi.com This method can be effective but is limited to a theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the unreacted epoxide, allowing for a theoretical yield of up to 100% of the desired product. mdpi.com

The synthesis of racemic this compound typically involves the reaction of potassium phthalimide with epichlorohydrin or the condensation of phthalimide sodium salt with chloropropene followed by oxidation. rsc.orggoogle.com

Mechanisms of Racemization in this compound Synthesis

During the synthesis of chiral this compound, racemization can occur, leading to a decrease in the enantiomeric purity of the product. google.com This is a critical issue, especially when high optical purity is required for pharmaceutical applications. google.com

One potential mechanism for racemization involves the nucleophilic opening of the epoxide ring followed by rotation around the C-C bond and subsequent ring closure. canterbury.ac.nz In the presence of nucleophiles, particularly under conditions that can facilitate ring-opening, the stereocenter can be compromised. canterbury.ac.nz For instance, in the synthesis starting from a chiral epihalohydrin, the halide ion itself can act as a nucleophile, leading to racemization.

Furthermore, cyclization of acylated chlorohydrins to form epoxides has been observed to lead to some loss of enantiomeric excess, potentially through the formation of a tetrahedral intermediate that allows for equilibration. acs.org It has been noted that even with methods designed to produce high optical purity, some degree of racemization can be unavoidable during the reaction process, often resulting in an optical purity of around 98%. google.com With chiral non-racemic styrene (B11656) oxide, partial racemization can occur during certain reactions. arkat-usa.org

Analytical Methods for Enantiomeric Purity Determination of this compound

The determination of the enantiomeric purity of this compound is crucial to assess the success of a chiral synthesis. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method. rsc.orggoogle.comnih.gov Chiral columns, such as those with a Chiralpak or Chiralcel matrix, can separate the enantiomers, allowing for their quantification. rsc.orggoogle.com For example, a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (B130326) has been used to resolve the enantiomers of this compound and its derivatives. rsc.org The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for determining enantiomeric excess, particularly for volatile compounds. oup.comgoogle.comcsic.esresearchgate.net Similar to chiral HPLC, this method separates the enantiomers, and the ratio of their peak areas gives the enantiomeric composition. scielo.org.co

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral shift reagents can also be used for enantiodiscrimination. researchgate.netresearchgate.net The chiral agent forms diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons in the NMR spectrum. researchgate.netresearchgate.net The integration of these distinct signals allows for the determination of the enantiomeric ratio.

Analytical Methods for Enantiomeric Purity Determination
MethodPrincipleTypical Application for this compound
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase leading to separation.Use of Chiralcel OD-H or Chiralpak AD columns with hexane/isopropanol eluent. rsc.orggoogle.com
Chiral Gas Chromatography (GC)Separation of volatile enantiomers on a chiral stationary phase.Applicable for the analysis of the epoxide and its volatile derivatives. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyFormation of diastereomeric complexes with a chiral solvating agent, causing chemical shift non-equivalence.Used for enantiodiscrimination of derivatives of this compound. researchgate.netresearchgate.net

Chemical Reactivity and Reaction Pathways of N 2,3 Epoxypropyl Phthalimide

Epoxide Ring-Opening Reactions of N-(2,3-Epoxypropyl)phthalimide

The core of this compound's reactivity lies in the strain of the three-membered epoxide ring, which readily undergoes ring-opening reactions in the presence of various nucleophiles. These reactions are fundamental to its application in the synthesis of more complex molecules. ontosight.ai

Nucleophilic attack on the carbon atoms of the epoxide ring is the predominant reaction pathway for this compound. A wide array of nucleophiles, including amines, phosphorus compounds, sulfur-containing species, and phenols, have been successfully employed to open the epoxide ring, leading to the formation of diverse functionalized products.

The reaction of this compound with amines and their equivalents is a well-established method for the synthesis of amino alcohols. This reaction typically proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. For instance, the ring-opening of (R)-N-(2,3-epoxypropyl)phthalimide with various chiral amines, such as (R)-2-phenyl glycinol, (1R,2S)-cis-1-amino-2-indanol, (R)-2-amino-1-butanol, and (S)-phenyl ethylamine (B1201723), has been reported to produce the corresponding chiral amino alcohol imides in good yields (73–93%). researchgate.netresearchgate.net These reactions are often carried out in a suitable solvent and may be influenced by temperature. researchgate.net

The resulting amino alcohol derivatives have been explored as chiral solvating agents for the enantiomeric discrimination of carboxylic acids using NMR spectroscopy. researchgate.netresearchgate.net Furthermore, the phthalimide (B116566) group in these products can be subsequently cleaved, for example by hydrazinolysis, to yield primary amines, which can be further functionalized. cas.czresearchgate.net

Table 1: Reaction of (R)-N-(2,3-Epoxypropyl)phthalimide with Chiral Amines

Chiral Amine Product Yield (%) Reference
(R)-2-Phenyl Glycinol 2-[(2R)-2-hydroxy-3-[[(1R)-2-hydroxy-1-phenyl-ethyl]amino]propyl] isoindoline-1,3-dione 73-93 researchgate.netresearchgate.net
(1R,2S)-cis-1-Amino-2-indanol 2-[(2R)-2-hydroxy-3-[[(1R,2S)-2-hydroxyindan-1-yl]amino]propyl]isoindoline-1,3-dione 73-93 researchgate.netresearchgate.net
(R)-2-Amino-1-butanol 2-[(2R)-2-hydroxy-3-[[(1R)-1-(hydroxymethyl)-propyl]amino]propyl] isoindoline-1,3-dione 73-93 researchgate.netresearchgate.net
(S)-Phenyl Ethylamine 2-[(2R)-2-hydroxy-3-[[(1S)-1-phenylethyl]-amino]propyl]isoindoline-1,3-dione 73-93 researchgate.netresearchgate.net

The interaction of this compound with phosphorus compounds has been investigated, revealing complex reaction pathways. In a microwave-catalyzed reaction with H-dimethylphosphonate, a multitude of products were formed through apparent free radical processes. mdpi.org These products included trimethylphosphonate, trimethylphosphate, and N-(2-propenyl)phthalimide, which is suggested to arise from the deoxygenation of the starting epoxide. mdpi.org Additionally, several adducts resulting from the addition of phosphoryl radical intermediates to N-(2-propenyl)phthalimide were identified, such as 2-(N-phthalimido-propyl) dimethylphosphinates and 2-(N-phthalimidopropyl) dimethyl-phosphonate. mdpi.org This indicates that under microwave irradiation, the reaction does not proceed via a simple nucleophilic ring-opening but rather through a more complex radical mechanism.

This compound readily reacts with sulfur nucleophiles. A notable example is the regioselective ring-opening with in situ prepared dithiocarbamic acid in water, which yields α-phthalimido-α′-dithiocarbamato propan-2-ols in excellent yields. researchgate.net This one-pot, three-component reaction is simple and environmentally friendly. The reaction of this compound with thiourea (B124793) has also been used to synthesize 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) derivatives. cas.cz

The ring-opening of this compound with phenolic compounds provides a route to aryloxy propanol (B110389) derivatives. The reaction of racemic this compound with 1-naphthol (B170400) in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in xylene at 120°C for 24 hours afforded 2-[2-Hydroxy-3-(naphthalen-1-yloxy)propyl]-1H-isoindole-1,3(2H)-dione in 93% yield. rsc.org An alternative method using anhydrous potassium carbonate in toluene (B28343) at reflux for 16 hours gave the same product in 71% yield. rsc.org These reactions demonstrate the utility of this epoxide in synthesizing building blocks for various applications, including as precursors to β-adrenolytic agents. rsc.org

Table 2: Reaction of this compound with 1-Naphthol

Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
DBU Xylene 120 24 93 rsc.org
K₂CO₃ Toluene Reflux 16 71 rsc.org

The regioselectivity of the epoxide ring-opening of this compound is a critical aspect of its reactivity, determining the structure of the final product. In general, under basic or neutral conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.com This results in the formation of a secondary alcohol.

For instance, the reaction with dithiocarbamic acid in water is reported to be regioselective, leading to α-phthalimido-α′-dithiocarbamato propan-2-ols. researchgate.net Similarly, the synthesis of chiral amino alcohol imides from (R)-N-(2,3-epoxypropyl)phthalimide and chiral amines is described as a regioselective ring-opening reaction. researchgate.net

Under acidic conditions, the regioselectivity can be altered. The protonation of the epoxide oxygen makes the more substituted carbon more electrophilic due to the greater stabilization of the partial positive charge. Consequently, nucleophilic attack may occur at the more substituted carbon. youtube.com

The stereoselectivity of the ring-opening is also a key feature. The SN2 attack by the nucleophile occurs from the backside, leading to an inversion of configuration at the attacked carbon center. This anti-stereoselectivity is crucial in asymmetric synthesis where control of stereochemistry is paramount. researchgate.net

Nucleophilic Ring-Opening Reactions

Cycloaddition Reactions Involving the Epoxide Moiety

The three-membered epoxide ring in this compound is susceptible to ring-opening reactions, a characteristic that is harnessed in cycloaddition reactions. A notable application is its reaction with carbon dioxide to form cyclic carbonates, a process of significant interest in green chemistry.

Carbon Dioxide Valorisation to Cyclic Carbonates

The chemical fixation of carbon dioxide, a readily available, non-toxic, and renewable C1 resource, into valuable chemicals is a cornerstone of sustainable chemistry. The reaction of CO2 with epoxides to produce five-membered cyclic carbonates is a 100% atom-economical process. recodeh2020.eu This transformation is thermodynamically favorable as it leverages the high ring strain of the epoxide to overcome the stability of carbon dioxide. recodeh2020.eu

This compound serves as a substrate in the synthesis of the corresponding cyclic carbonate, 2-(2-oxo-1,3-dioxolan-4-ylmethyl)isoindoline-1,3-dione. Research has demonstrated the efficacy of mechanocatalytic methods for this conversion, which can operate at room temperature and atmospheric pressure (1 bar) of CO2, offering a greener alternative to traditional methods that often require high temperatures and pressures.

The success of this cycloaddition reaction is highly dependent on the catalytic system employed. A variety of catalysts have been shown to be effective, often in conjunction with a nucleophilic co-catalyst that facilitates the initial ring-opening of the epoxide. Bimetallic aluminum(salen) complexes, in combination with ammonium (B1175870) or phosphonium (B103445) salts like tetrabutylammonium (B224687) bromide (TBAB), have proven to be highly active catalysts for the synthesis of cyclic carbonates from terminal epoxides at ambient temperature and pressure. umich.edu Other catalytic systems, such as those based on zinc iodide, are also effective. researchgate.net

Below is an interactive data table summarizing the findings from various research studies on the synthesis of cyclic carbonates from epoxides and CO2.

Epoxide SubstrateCatalystCo-catalystPressure (MPa)Temperature (°C)Time (h)Yield (%)Reference
Glycidyl methacrylate (B99206)ZnI2TBAB1.2110476.5 researchgate.net
Terminal Epoxides[Al(salen)]2OTetrabutylammonium bromide0.1Ambient-High umich.edu
Propylene (B89431) OxideGallium ComplexTBAI-50-Full Conversion

Reactions Involving the Phthalimide Moiety of this compound

The phthalimide group in this compound functions as a protecting group for a primary amine. Its removal is a key step in synthetic pathways where the introduction of a primary amine is desired after the epoxide has been functionalized.

Deprotection Strategies (e.g., Hydrazinolysis)

The most common method for the deprotection of the phthalimide group is hydrazinolysis, a procedure famously known as the Ing-Manske reaction. researchgate.netumich.edu This method involves treating the N-substituted phthalimide with hydrazine (B178648) (N2H4) in a suitable solvent, typically ethanol (B145695) or methanol, under reflux conditions. umich.educhemeurope.com

The reaction proceeds through the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This leads to the formation of an intermediate, 2-(N-aminocarbamoyl)-N-alkylbenzamide, which then cyclizes to form the stable, cyclic phthalohydrazide (B3262967) (2,3-dihydro-1,4-phthalazinedione) and releases the desired primary amine. umich.eduresearchgate.net The phthalohydrazide is often insoluble and can be removed by filtration. chemeurope.com

While the Ing-Manske procedure is widely used, it can sometimes be slow. The rate of reaction can be improved by adjusting the pH of the reaction mixture after the initial consumption of the N-substituted phthalimide. researchgate.net The traditional method can also present challenges in product purification. chemeurope.com

The following table details the reaction conditions for the hydrazinolysis of a substrate structurally similar to this compound.

SubstrateReagentSolventConditionsProductYield (%)Reference
N-(2-hydroxy-3-phenoxypropyl)phthalimide25% Hydrazine hydrateMethanolReflux, 40 min2-hydroxy-3-phenoxypropylammonium salt of 2,3-dihydrophthalazine-1,4-dione67 umich.eduresearchgate.net
N-phenylphthalimideHydrazineCH3CN-H2O-Aniline80 researchgate.net

Free Radical Processes and Decomposition Pathways

Under certain conditions, this compound can undergo reactions involving free radical intermediates, leading to various transformation and decomposition products. Thermal stress can also induce the breakdown of molecules containing this structural unit.

In a study involving the microwave-catalyzed reaction of this compound with H-dimethylphosphonate, a number of products were formed through free radical processes. One of the key initial steps is believed to be the deoxygenation of the epoxide to form N-(2-propenyl)phthalimide. This allylic intermediate can then undergo further reactions with phosphoryl radical intermediates generated from H-dimethylphosphonate.

Thermal decomposition studies of polymers incorporating the 3-phthalimido-2-hydroxypropyl methacrylate moiety have shown that this compound can be a significant degradation product. researchgate.net Programmed heating of such a polymer from ambient temperature to 500 °C under vacuum resulted in its formation, alongside the corresponding monomer and N-(2,hydroxyallyl)phthalimide. researchgate.net This suggests that under thermal stress, the ester linkage can cleave, leading to the reformation of the epoxide. The hazardous decomposition products upon heating are reported to include carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.com

The following table lists the major products identified from the thermal degradation of poly(3-phthalimido-2-hydroxypropyl methacrylate).

Decomposition ProductWeight % in Cold Ring Fraction
3-Phthalimido-2-hydroxypropyl methacrylate (monomer)22.8
N-(2,hydroxyallyl)phthalimide21.01
This compound16.95

N 2,3 Epoxypropyl Phthalimide As a Versatile Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The application of N-(2,3-epoxypropyl)phthalimide as a starting material or key intermediate is well-documented in the synthesis of several classes of therapeutic agents. Its epoxy ring is susceptible to nucleophilic attack, a feature that medicinal chemists exploit to introduce specific functionalities and build the core structures of various drugs.

Synthesis of Antithrombotic Agents

This compound is a critical intermediate in the production of modern antithrombotic drugs, which are vital for preventing and treating blood clots. A prominent example is the synthesis of the anticoagulant Rivaroxaban (B1684504). researchgate.net The (S)-enantiomer, (S)-(+)-N-(2,3-epoxypropyl)phthalimide, is specifically utilized as a key starting material for creating the oxazolidinone core of Rivaroxaban. labcompare.comaksci.com This synthesis pathway highlights the importance of the compound in producing factor Xa inhibitors, a significant class of anticoagulants. nih.govcalpaclab.com

Synthesis of Gastrointestinal Motility Regulators

The compound also serves as an important intermediate in the creation of drugs that regulate gastrointestinal motility. For instance, this compound is applied in the production process of Mosapride (B1662829) Citrate, a gastroprokinetic agent that helps to increase movement in the upper gastrointestinal tract. researchgate.net

Intermediate for Oxazolidinone Antibacterials

The oxazolidinone class of antibiotics has been crucial in combating resistant bacterial strains. This compound is a key intermediate for producing these antibacterials, most notably Linezolid (B1675486). aksci.com The synthesis involves using the chiral epoxide to construct the essential 5-(aminomethyl)-substituted oxazolidinone core of the antibiotic. ontosight.ai Specifically, (S)-(+)-N-(2,3-epoxypropyl)phthalimide is a precursor to 2-((5R)-2-oxo-5-oxazolidinyl) methyl)-1H-isoindole-1,3 (2H)-dione, a direct intermediate in the linezolid synthesis pathway. google.com

Synthesis of Folate Analogues

In the field of oncology and antimicrobial research, this compound is employed as a starting material for the synthesis of novel folate analogues. jigspharma.com Research has described a synthetic sequence beginning with commercially available methyl p-hydroxybenzoate and this compound to create analogues where the 10-amino group of folic acid is replaced with an oxygen atom. jigspharma.com This process leads to the formation of compounds such as 10-oxafolic acid and 10-oxaaminopterin (B13407698). jigspharma.com These analogues have demonstrated potent antifolate activity, with 10-oxaaminopterin showing powerful inhibition of dihydrofolate reductase, an activity comparable to the well-known drug Methotrexate. jigspharma.com

Development of Beta-Adrenolytic Agents

This compound, particularly its chiral forms, is a valuable building block for the chemoenzymatic synthesis of enantiomerically enriched beta-adrenolytic agents, commonly known as beta-blockers. These drugs are used to manage cardiac arrhythmias, hypertension, and other cardiovascular conditions. Researchers have utilized (S)-glycidyl phthalimide (B116566) as a central chiral building block for synthesizing a range of beta-blockers that possess an amino-alkanol side chain. This method has been successfully applied to produce agents like Propranolol, Alprenolol, Pindolol, and Metoprolol with high enantiomeric purity. The process often involves a regioselective ring-opening of the epoxide to construct the core structure of these drugs.

Pharmaceuticals Derived from this compound

Pharmaceutical Class Specific Agent(s) Role of Intermediate
Antithrombotic Agents Rivaroxaban Key precursor for the oxazolidinone core. researchgate.netlabcompare.comaksci.com
Gastrointestinal Motility Regulators Mosapride Citrate Intermediate in the production process. researchgate.net
Oxazolidinone Antibacterials Linezolid Used to construct the 5-(aminomethyl)-substituted oxazolidinone core. aksci.comontosight.ai
Folate Analogues 10-oxafolic acid, 10-oxaaminopterin Starting material for synthesis. jigspharma.com
Beta-Adrenolytic Agents Propranolol, Alprenolol, Pindolol, Metoprolol Chiral building block for the amino-alkanol side chain.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is an intermediate in the synthesis of certain agrochemicals. Its utility is found in the creation of dithiocarbamates, a class of compounds with established use as fungicides. Research has detailed the regioselective ring-opening of this compound with in-situ prepared dithiocarbamic acid to synthesize α-phthalimido-α′-dithiocarbamato propan-2-ols. Dithiocarbamate-based fungicides have been a mainstay in crop protection for over fifty years, underscoring the relevance of this synthetic pathway in agriculture.

Building Block for Complex Organic Molecules

This compound is a highly valued intermediate in organic synthesis, primarily due to the presence of a reactive epoxide ring and a phthalimide group within the same structure. The strained three-membered ether ring (epoxide) is susceptible to ring-opening reactions by a wide array of nucleophiles, while the phthalimide group serves as a protected form of a primary amine. This dual functionality allows for the strategic and often stereocontrolled introduction of an aminopropanol (B1366323) unit, a common motif in many biologically active compounds and complex molecular architectures. innospk.comcymitquimica.com

The utility of this compound as a building block stems from the predictable reactivity of its epoxide moiety. The electron-withdrawing nature of the adjacent phthalimide group enhances the epoxide's reactivity toward nucleophilic attack. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered terminal carbon of the epoxide. Subsequent removal of the phthalimide protecting group, often via hydrazinolysis, unmasks the primary amine, yielding a 1-amino-3-substituted-2-propanol derivative. researchgate.netsemanticscholar.org

Applications in Pharmaceutical Synthesis

Chiral versions of this compound are particularly crucial in the pharmaceutical industry for the asymmetric synthesis of enantiomerically pure drugs. innospk.com The stereospecific nature of the epoxide ring-opening reaction allows for the creation of specific stereoisomers, which is vital for drug efficacy. innospk.com

One of the most significant applications is as a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication. innospk.comgoogle.com The (R)-enantiomer of this compound is essential for constructing the specific stereochemistry required for Rivaroxaban's biological activity, which involves the inhibition of Factor Xa in the blood coagulation cascade. innospk.com It is also an important intermediate for the gastrointestinal prokinetic agent, Mosapride Citrate. google.com

Table 1: Use of this compound in Pharmaceutical Intermediate Synthesis

Target Molecule/Class Intermediate Key Reaction Type Purpose
Rivaroxaban (R)-(-)-N-(2,3-Epoxypropyl)phthalimide Nucleophilic ring-opening Establishes critical stereocenter for anticoagulant activity. innospk.com
Mosapride Citrate This compound Not specified Serves as a key building block for the final drug structure. google.com
Chiral Solvating Agents (R)-(-)-N-(2,3-Epoxypropyl)phthalimide Ring-opening with chiral amines Preparation of agents for separating enantiomers. sigmaaldrich.com

Role in Polymer Chemistry

This compound serves as a valuable monomer and cross-linking agent in polymer chemistry. ontosight.aichemimpex.com Its incorporation into polymer chains can enhance properties such as thermal stability, adhesion, and mechanical strength. chemimpex.com It is used in the production of specialty polymers, coatings, adhesives, and epoxy resins. ontosight.aichemimpex.com

Research has demonstrated its use in the synthesis of complex polymer architectures like hyperbranched polyglycerols (HPGs). In a multi-step synthesis, this compound undergoes anionic ring-opening copolymerization with glycidol (B123203). researchgate.netsemanticscholar.org The resulting polymer can be further modified, for example, by converting the phthalimide groups to primary amines and then to trimethylammonium groups, yielding polymers with interesting catalytic or sequestration properties. researchgate.net

Table 2: Synthesis of Hyperbranched Polymers

Step Reactants Reagents/Conditions Product Functionality
1. Copolymerization This compound, Glycidol K, THF, 115 °C Hyperbranched polyether with phthalimide groups. researchgate.netsemanticscholar.org
2. Allylation Product from Step 1, Allyl bromide NaH, DMF, 10 °C Introduction of allyl end-groups. researchgate.net
3. Hydrosilylation Product from Step 2, Heptamethyltrisiloxane Chloroplatinic acid, Toluene (B28343) Attachment of oligosiloxane groups. researchgate.net
4. Hydrazinolysis Product from Step 3 65% Hydrazine (B178648) hydrate, THF Conversion of phthalimide to primary amine groups. researchgate.netsemanticscholar.org

Synthesis of Other Complex Molecules

The reactivity of the epoxide ring allows for the synthesis of a diverse range of functionalized molecules beyond pharmaceuticals and polymers. The regioselective ring-opening of this compound with nucleophiles like in situ prepared dithiocarbamic acid in water leads to the formation of novel compounds such as α-phthalimido-α′-dithiocarbamato propan-2-ols in excellent yields. researchgate.net This demonstrates its utility in green chemistry approaches, utilizing water as a solvent under catalyst-free conditions. researchgate.net Furthermore, it can be used to synthesize other heterocyclic structures, such as 2-((5R)-2-oxo-5-oxazolidinyl) methyl)-1H-isoindole-1,3 (2H)-dione. sigmaaldrich.com

Polymer Chemistry and Materials Science Applications of N 2,3 Epoxypropyl Phthalimide

Role in Epoxy Resin Formulations

N-(2,3-Epoxypropyl)phthalimide plays a crucial role in the formulation of epoxy resins, which are known for their exceptional mechanical strength, chemical resistance, and adhesive properties. ontosight.ai Its incorporation into these formulations can significantly enhance the performance of the final cured products.

As a Reactive Monomer and Cross-Linking Agent

The high reactivity of the epoxy group in this compound makes it an effective reactive monomer in polymerization processes. ontosight.ai It can participate in ring-opening polymerization reactions, allowing it to be integrated into polymer chains. Furthermore, its structure enables it to act as a cross-linking agent, forming three-dimensional networks that impart rigidity and stability to the polymer matrix. ontosight.ai This cross-linking is fundamental to the curing process of epoxy resins, transforming the liquid resin into a hard, thermoset material.

Enhancement of Mechanical Properties and Thermal Stability in Polymers

The incorporation of this compound into polymer structures has been shown to enhance their mechanical properties and thermal stability. chemimpex.comchemimpex.com The rigid phthalimide (B116566) group contributes to the stiffness and strength of the polymer backbone. Research has demonstrated that polymers synthesized with this compound exhibit improved durability and resistance to wear and tear. wjchem.com.cn The presence of the phthalimide moiety can also increase the thermal degradation temperature of the polymer, making it suitable for applications requiring high-temperature resistance. chemimpex.comchemimpex.com

Table 1: Impact of this compound on Polymer Properties

PropertyEnhancement due to this compound
Mechanical Strength Increased stiffness and durability. chemimpex.comchemimpex.comwjchem.com.cn
Thermal Stability Higher degradation temperatures. chemimpex.comchemimpex.com
Adhesion Improved bonding to various surfaces. chemimpex.comwjchem.com.cn
Chemical Resistance Enhanced resistance to environmental factors. chemimpex.com

Synthesis of Specialty Polymers and Resins

This compound serves as a key intermediate in the synthesis of a variety of specialty polymers and resins. chemimpex.comchemimpex.com Its versatile reactivity allows for the introduction of specific functional groups, leading to the development of materials with unique and desirable characteristics. chemimpex.com For instance, it has been utilized in the synthesis of hyperbranched polyglycerols, demonstrating its utility in creating complex polymer architectures. researchgate.netsemanticscholar.org

Development of Advanced Materials

The unique properties of this compound have led to its use in the development of a range of advanced materials with diverse industrial applications.

Coatings and Adhesives

In the realm of coatings and adhesives, this compound contributes to formulations with superior performance. chemimpex.comchemimpex.comwjchem.com.cn Its ability to form strong bonds with various substrates makes it an excellent component for high-performance adhesives. wjchem.com.cn Coatings formulated with this compound exhibit enhanced durability, flexibility, and resistance to environmental degradation, making them suitable for demanding applications, including automotive paints. chemimpex.comwjchem.com.cn

Surface Modification and Durability Enhancement

This compound serves as a critical agent in the modification of material surfaces and the enhancement of their durability. Its utility in this area stems from the highly reactive nature of its epoxy group, which can engage in ring-opening reactions. ontosight.ai This reactivity allows it to be incorporated into various polymer systems, where it acts as a cross-linking agent or an adhesion promoter. ontosight.aichemimpex.com

In the realm of materials science, the compound is employed to modify surfaces to achieve better adhesion and durability in a range of materials, including composites and textiles. chemimpex.com When used as a hardener for epoxy resins, this compound improves the mechanical properties and thermal stability of the resulting polymers. chemimpex.comguidechem.com This makes it a valuable component in the formulation of advanced coatings and adhesives that require enhanced resilience and longevity. ontosight.aichemimpex.com For instance, its incorporation into automotive paint coatings contributes to increased resistance against fading and corrosion. wjchem.com.cn The phthalimide group also adds a degree of rigidity and thermal resistance to the polymer backbone.

Table 1: Applications in Surface Modification

Application AreaFunction of this compoundResulting Enhancement
Coatings & Adhesives Epoxy resin hardener, cross-linking agent. ontosight.aichemimpex.comImproved mechanical properties, thermal stability, adhesion, and durability. chemimpex.com
Composites & Textiles Surface modifier. chemimpex.comBetter adhesion between components. chemimpex.com
Automotive Paints Coating material component. wjchem.com.cnResistance to fading and corrosion. wjchem.com.cn

Research in Biomedical Engineering Materials

Researchers in biomedical engineering are exploring this compound for the creation of novel materials with enhanced properties suitable for medical applications. ontosight.ai Its potential is being investigated for uses in tissue engineering and drug delivery systems. ontosight.ai The compound's biocompatibility is a key attribute, ensuring it does not elicit adverse reactions within a biological environment. wjchem.com.cn

One significant area of research involves its use as a monomer in the synthesis of hyperbranched polyglycerols (HPG). These polymers are being developed as potential serum albumin substitutes and plasma expanders. google.com For example, this compound can be copolymerized with monomers like glycidol (B123203) to create high molecular weight, hydrophobically modified polyglycerols. google.com These complex polymers can be further functionalized with various groups to tailor their properties for specific biomedical uses. google.com

Additionally, its ability to act as a binder is valuable in the fabrication of medical devices. wjchem.com.cn The reactive epoxy group allows it to be integrated into polymer networks, contributing to the structural integrity and performance of biomedical materials. sigmaaldrich.com

Table 2: Research Findings in Biomedical Applications

Research AreaRole of this compoundPotential ApplicationSupporting Evidence
Tissue Engineering Component for novel materials. ontosight.aiScaffolds and regenerative materials.Explored for creating materials with enhanced properties for tissue engineering. ontosight.ai
Drug Delivery Component for novel materials. ontosight.aiControlled release systems.Investigated for creating materials for drug delivery systems. ontosight.ai
Blood Substitutes Monomer for hyperbranched polyglycerol (HPG) synthesis. google.comSerum albumin substitute, plasma expander. google.comUsed in copolymerization to form high molecular weight HPGs. google.com
Medical Devices Binder. wjchem.com.cnEnhancing structural integrity.Biocompatibility and bonding ability are key features. wjchem.com.cn

Applications in Biodegradable Materials

This compound is also being explored for its role in the development of biodegradable materials, aligning with goals for environmental sustainability. chemimpex.com Its incorporation into bioplastics can modify their properties to meet specific performance requirements, potentially for applications in packaging and product design. chemimpex.com

A notable application is its use as a crystallization promoter in poly-L-lactic acid (PLLA), a widely used biodegradable polymer. Patents describe the use of this compound in the preparation of PLLA foaming materials with rapid crystallization capabilities. By facilitating faster crystallization, it helps to improve the processing efficiency and mechanical properties of PLLA-based products, making them more viable for industrial-scale production. This is crucial for applications where both biodegradability and robust performance are required.

Polymerization with Other Monomers

The chemical structure of this compound, featuring a reactive epoxy ring, makes it a versatile monomer for copolymerization with various other compounds to synthesize advanced polymers with tailored properties. mdpi.comsemanticscholar.org

A well-documented example is its anionic ring-opening copolymerization with glycidol. mdpi.comsemanticscholar.org This reaction is often initiated by a core molecule like trimethylolpropane (B17298) and a deprotonating agent such as potassium, leading to the formation of hyperbranched polyglycerols. mdpi.comsemanticscholar.org The ratio of this compound to glycidol can be adjusted to control the density of functional phthalimide groups within the resulting polymer structure. mdpi.com These phthalimide groups can later be converted to primary amine groups through hydrazinolysis, yielding functional polymers for further conjugation. semanticscholar.orgresearchgate.net

Furthermore, this compound has been used in the terpolymerization with propylene (B89431) oxide and carbon dioxide. researchgate.netresearchgate.net This process, catalyzed by systems like SalenCo(III)Cl/PPNCl, produces amino-functionalized poly(propylene carbonate)s. researchgate.netresearchgate.net The incorporation of the phthalimide-containing monomer serves to improve the hydrophilicity of the final polymer. researchgate.net

Table 3: Examples of Copolymerization with this compound

Co-monomer(s)Polymerization TypeResulting PolymerKey Feature/ApplicationReference(s)
Glycidol Anionic Ring-OpeningHyperbranched Polyglycerol (HPG)Precursor to aminated HPGs for catalysis or biomedical use. mdpi.comsemanticscholar.org
Propylene Oxide, Carbon Dioxide TerpolymerizationAmino-functionalized Poly(propylene carbonate) (PPC)Improved hydrophilicity of PPC. researchgate.netresearchgate.net
Glycidol, Alkene Epoxide CopolymerizationHydrophobically modified HPGSerum albumin substitute. google.com

Advanced Functionalization and Derivative Chemistry of N 2,3 Epoxypropyl Phthalimide

Synthesis of Phthalimide (B116566) Monofunctional Hyperbranched Polyglycerols

The synthesis of well-defined hyperbranched polyglycerols (HbPG) bearing a single phthalimide functional group has been achieved through a highly efficient anionic ring-opening multibranching polymerization of glycidol (B123203). researchgate.netbeilstein-journals.org This method utilizes a novel phthalimide/potassium phthalimide (PhthIm/K-PhthIm) initiating system. researchgate.netbeilstein-journals.org The polymerization is typically conducted using a slow monomer addition technique at elevated temperatures (e.g., 95 °C) under an inert atmosphere to ensure controlled growth and narrow molar mass distributions. researchgate.net

The resulting polymers are characterized by a single phthalimide moiety located at the core of the hyperbranched structure. researchgate.netbeilstein-journals.org Extensive analysis using various techniques has confirmed the successful synthesis of these well-defined macromolecules.

Table 1: Analytical Characterization of Phthalimide Monofunctional HbPG

Analytical Method Findings
UV Spectroscopy Confirmed the presence of the phthalimide group. researchgate.netbeilstein-journals.org
NMR Spectroscopy Proved the structure and quantitative functionalization. researchgate.net
Vapor Pressure Osmometry Determined average molar masses. researchgate.netbeilstein-journals.org
Gel Permeation Chromatography (GPC) Showed narrow molar mass distributions. researchgate.netbeilstein-journals.org

This synthetic approach allows for the creation of HbPGs with predetermined average molar masses and a precisely controlled architecture, where the phthalimide group serves as a latent amino functionality for further derivatization. researchgate.net

Preparation of Amino-Functionalized Poly(propylene carbonate)

New strategies have been developed for the synthesis of amino-functionalized poly(propylene carbonate) (PPC) by incorporating N-(2,3-epoxypropyl)phthalimide as a functional monomer. researchgate.net The process involves the terpolymerization of carbon dioxide (CO2), propylene (B89431) oxide (PO), and the phthalimide-containing epoxide monomer. researchgate.net

This reaction is facilitated by a SalenCo(III)Cl/PPNCl catalyst system, which demonstrates high activity and selectivity. researchgate.net The catalyst ensures the formation of a terpolymer with high polycarbonate selectivity, a high content of carbonate linkages, and excellent head-to-tail stereoregularity (>99%). researchgate.net Following the polymerization, the phthalimide protecting group is removed to unveil the primary amino groups, yielding the desired amino-functionalized PPC. researchgate.net

Table 2: Synthesis of Functionalized Poly(propylene carbonate)

Component Role
Carbon Dioxide (CO2) Monomer
Propylene Oxide (PO) Monomer
This compound Functional Monomer (Amine Precursor) researchgate.net

This method provides a direct route to implanting amino functionalities into the PPC backbone, opening avenues for further modification and application of this important biodegradable polymer.

Transformation to Conjugation-Relevant Functionalities

The phthalimide group on monofunctional hyperbranched polyglycerols (HbPG) acts as a protected amine, which can be quantitatively cleaved to facilitate further chemical transformations. researchgate.net The deprotection is typically achieved through hydrazinolysis, reacting the polymer with hydrazine (B178648) monohydrate in an alcohol solvent at room temperature. researchgate.net This reaction quantitatively converts the phthalimide moiety into a primary amine functionality at the polymer's initiating site, yielding a monoamine functional HbPG. researchgate.net

This terminal amine group is a versatile handle for introducing a variety of functionalities relevant for bioconjugation and materials science. Research has demonstrated that this amine can be quantitatively transformed into several other reactive groups. researchgate.net

Table 3: Functional Group Transformations of Monoamine HbPG

Reagent/Reaction Resulting Functional Group Significance
Reaction with specific anhydrides Carboxylic Acid Enables conjugation via amide bond formation. researchgate.net
Reaction with maleic anhydride (B1165640) derivatives Maleimide Widely used for thiol-maleimide "click" chemistry. researchgate.net

Multidimensional NMR spectroscopy has confirmed that these functionalization reactions proceed quantitatively. researchgate.net The ability to selectively modify this reactive headgroup is crucial for designing advanced materials and for the conjugation of HbPG to proteins or other biomolecules. researchgate.net

Synthesis of Alpha-Phthalimido-Alpha'-Dithiocarbamato Propan-2-ols

Detailed research findings and established synthetic protocols for the direct synthesis of alpha-phthalimido-alpha'-dithiocarbamato propan-2-ols from this compound are not available in the reviewed scientific literature. This specific transformation involves the ring-opening of the epoxide by a dithiocarbamate (B8719985) nucleophile, a reaction for which a specific methodology has not been reported for this substrate.

Derivatization for Specific Material Properties

The derivatization of this compound-based polymers can yield materials with highly specific and advanced properties, such as catalytic activity. An example is the synthesis of hyperbranched poly(ether-siloxane)s containing trimethylammonium groups and multiple oligosiloxane end-groups.

This multi-step synthesis begins with the anionic ring-opening copolymerization of glycidol with the this compound monomer. The resulting hyperbranched polyglycerol, featuring a phthalimide core and numerous hydroxyl end-groups, undergoes a series of transformations to build the final functional material.

Table 4: Multi-Step Synthesis of Functional Hyperbranched Poly(ether-siloxane)s

Step Reaction Reagents Purpose Yield
1 Anionic Copolymerization Glycidol, this compound, TMP, K, THF Forms the hyperbranched polyether backbone. 84%–95%
2 Etherification Allyl bromide, NaH, DMF Converts terminal OH groups to allyl ethers. 70%–86%
3 Hydrosilylation 1,1,1,3,5,5,5-heptamethyltrisiloxane, chloroplatinic acid Attaches oligosiloxane groups to the polymer. 59%–77%
4 Hydrazinolysis 65% Hydrazine hydrate, THF Deprotects the core phthalimide to a primary amine. 96%–99%

This synthetic route demonstrates how this compound can serve as the foundational unit for creating complex, functional macromolecules with properties tailored for applications like catalysis.

Mechanistic Investigations of Biological Activities Associated with N 2,3 Epoxypropyl Phthalimide and Its Derivatives

Mutagenicity Studies and DNA Adduct Formation Research

The genotoxic potential of N-(2,3-Epoxypropyl)phthalimide has been a subject of scientific investigation, primarily due to its reactive epoxide group. guidechem.com Epoxides are known to be potential mutagens. nih.gov Research has focused on evaluating its ability to induce mutations in both bacterial and mammalian cell systems and understanding its capacity to form covalent bonds with DNA, known as DNA adducts.

The mutagenic activity of this compound was assessed using the Salmonella typhimurium/microsome assay, commonly known as the Ames test. nih.gov This test utilizes various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. A positive test is indicated by the reversion of this mutation, allowing the bacteria to grow in a histidine-free medium.

NEPP demonstrated concentration-dependent mutagenicity in several bacterial strains. nih.gov The compound was found to be genetically active in strains TA1535, TA1537, and TA100, both in the presence and absence of a rat liver S9 fraction, which is used to simulate metabolic activation. nih.gov It was inactive in strain TA1538. nih.gov In strain TA98, activity was observed at high doses without the S9 fraction. nih.gov

Bacterial StrainMetabolic Activation (S9)Observed Mutagenic ActivityReference
TA1535With and WithoutActive nih.gov
TA1537With and WithoutActive nih.gov
TA100With and WithoutActive nih.gov
TA1538With and WithoutInactive nih.gov
TA98WithoutActive (at high dose) nih.gov

Beyond bacterial assays, the mutagenic and cell-transforming potential of this compound has been explored in mammalian cell cultures. In one study, NEPP was shown to induce 6-thioguanine-resistant mutants in Chinese hamster ovary (CHO) cells without the need for an external metabolic activation system. nih.gov

Furthermore, NEPP exhibited cell-transforming capabilities. It caused a dose-dependent enhancement of SA7 virus transformation in primary hamster-embryo cells. nih.gov It also transformed secondary hamster-embryo cells, although this effect was not dose-related. nih.gov The ability of epoxides to form DNA adducts is a critical mechanism behind their mutagenicity. nih.govnih.gov The electrophilic epoxide ring of NEPP can react with nucleophilic sites on DNA bases, such as the N7 position of guanine, leading to the formation of a covalent adduct. guidechem.comnih.gov If not repaired, these adducts can interfere with DNA replication and transcription, potentially leading to mutations. nih.gov

Anti-inflammatory Activity Research

A growing body of research has focused on the anti-inflammatory properties of phthalimide (B116566) derivatives. These studies have elucidated several mechanisms through which these compounds can mitigate inflammatory responses, including the modulation of nitric oxide production, reduction of pro-inflammatory cytokines, and interference with Toll-like receptor signaling. elsevierpure.commdpi.com

Overproduction of nitric oxide (NO) is a key feature in the pathophysiology of inflammation. elsevierpure.comnih.gov Consequently, the inhibition of NO production is a significant target for the development of anti-inflammatory agents. elsevierpure.com In studies involving murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS), a series of phthalimide analogs were evaluated for their anti-inflammatory effects. elsevierpure.commdpi.com

One derivative, compound IIh, demonstrated potent inhibitory activity on NO production, with an IC50 value of 8.7 µg/mL. elsevierpure.com Further investigation revealed that this inhibition was correlated with the down-regulation of both the mRNA and protein expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. elsevierpure.com Another phthalimide analogue, PD1, also suppressed the induction of iNOS and NO in LPS-stimulated macrophages. mdpi.comnih.gov

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. nih.gov The ability of phthalimide derivatives to suppress the production of these cytokines is a key aspect of their anti-inflammatory activity.

Research has shown that certain phthalimide derivatives can significantly reduce the levels of these critical mediators. For example, compound IIh was found to suppress the induction of TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells. elsevierpure.com Similarly, the phthalimide analogue PD1 was shown to inhibit the production of TNF-α, IL-1β, and IL-6. mdpi.comnih.gov This reduction in cytokine production is associated with the blocking of NF-κB activities and the phosphorylation of mitogen-activated protein kinase (MAPK). researchgate.net

CompoundEffect on Nitric Oxide (NO)Effect on iNOSEffect on Pro-inflammatory CytokinesReference
Phthalimide Derivative (IIh)Inhibited productionDown-regulated mRNA and protein expressionSuppressed TNF-α and IL-1β elsevierpure.com
Phthalimide Analogue (PD1)Suppressed inductionSuppressed inductionSuppressed TNF-α, IL-1β, and IL-6 mdpi.comnih.gov

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. frontiersin.org TLRs activate downstream signaling pathways that lead to the production of inflammatory cytokines and type I interferons. frontiersin.orgmdpi.com For instance, TLR4 recognizes bacterial lipopolysaccharide (LPS), initiating a signaling cascade. frontiersin.org

The anti-inflammatory activity of some phthalimide derivatives has been linked to the suppression of TLR signaling. The inhibitory effects of compound IIh were found to be associated with the suppression of the TLR4 signaling pathway. elsevierpure.com This was achieved by down-regulating the activation of interferon regulatory factor 3 (IRF-3) and the expression of interferon-β and signal transducers. elsevierpure.com By interfering with this initial step of the inflammatory cascade, these compounds can effectively prevent the subsequent production of inflammatory mediators.

Structure-Activity Relationship Studies for Biological Effects

Detailed structure-activity relationship (SAR) studies focusing specifically on this compound and its derivatives are not extensively available in the public domain. However, broader research on phthalimide analogues provides valuable insights into how structural modifications influence their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These general principles can be extrapolated to hypothesize the SAR for this compound derivatives.

The core phthalimide structure, consisting of a bicyclic aromatic ring system fused to a five-membered imide ring, serves as a critical pharmacophore. The biological activity of phthalimide derivatives is significantly influenced by the nature of the substituent attached to the imide nitrogen.

Anti-inflammatory Activity:

Research on various N-substituted phthalimides has demonstrated that the characteristics of the N-alkyl chain play a crucial role in their anti-inflammatory potential. One key factor is the bulkiness of this substituent. Studies have shown that increasing the steric bulk of the N-substituted alkyl chain can be associated with enhanced anti-inflammatory activity. Furthermore, the presence of specific functional groups on the phthalimide ring system, such as free hydroxyl groups at the C-4 and C-6 positions, has been linked to biological activity.

For instance, in a study of phthalimide analogs, compounds with bulkier N-substituted alkyl chains exhibited notable inhibitory activity against nitric oxide (NO) production, a key mediator in inflammation. The presence of hydroxyl groups on the phthalimide ring also contributed to this effect. This suggests that for derivatives of this compound, modifications to both the epoxypropyl side chain and the phthalimide ring could modulate anti-inflammatory effects.

Antimicrobial Activity:

The antimicrobial properties of phthalimide derivatives are also dictated by the nature of the N-substituent. The introduction of different pharmacophores to the N-alkyl chain can lead to compounds with significant activity against various bacterial and fungal strains. For example, the incorporation of moieties such as hydrazones has been shown to yield phthalimide derivatives with remarkable antimicrobial effects.

In one study, a (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione derivative displayed potent activity against Bacillus subtilis. This highlights the importance of the N-substituent in determining the antimicrobial spectrum and potency. Therefore, for this compound derivatives, the introduction of various functional groups through the reaction of the epoxide ring could lead to novel antimicrobial agents.

Anticancer Activity:

The substitution pattern on the phthalimide scaffold is a key determinant of the anticancer activity of its derivatives. Modifications to both the phthalimide ring and the N-substituent can influence the compound's ability to inhibit cancer cell proliferation. For example, the introduction of an indole (B1671886) or a brominated indole moiety to the N-substituent has resulted in phthalimide analogs with broad-spectrum anticancer activity.

In a study evaluating such derivatives, a novel phthalimide analog demonstrated significant activity against a range of cancer cell lines. This underscores the potential for developing potent anticancer agents by strategically modifying the N-substituent of the phthalimide core. Consequently, derivatives of this compound could be synthesized with various substituents to explore their potential as anticancer agents.

While specific data tables for this compound derivatives are not available, the table below summarizes the general structure-activity relationships for phthalimide analogues based on existing research.

Structural Modification Effect on Biological Activity Relevant Biological Activity
Increased bulkiness of N-substituted alkyl chainCan enhance activityAnti-inflammatory
Presence of free hydroxyl groups on phthalimide ringAssociated with biological activityAnti-inflammatory
Introduction of hydrazone moieties to N-substituentCan lead to potent activityAntimicrobial
Incorporation of indole or brominated indole moietiesCan result in broad-spectrum activityAnticancer

This generalized SAR provides a foundational understanding for the rational design of novel this compound derivatives with potentially enhanced and specific biological activities. Further targeted research involving the synthesis and biological evaluation of a library of this compound analogs is necessary to establish a definitive SAR for this specific class of compounds.

Analytical and Characterization Techniques in N 2,3 Epoxypropyl Phthalimide Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure of N-(2,3-Epoxypropyl)phthalimide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's atomic connectivity and chemical environment.

In ¹H NMR spectroscopy, the signals corresponding to the protons of the phthalimide (B116566) group and the epoxypropyl chain are observed at distinct chemical shifts. The aromatic protons of the phthalimide ring typically appear as multiplets in the downfield region, generally between 7.75 and 7.85 ppm. chemicalbook.com The protons of the epoxypropyl group are observed in the upfield region. The methylene protons adjacent to the nitrogen atom appear as a multiplet, while the methine and methylene protons of the oxirane ring resonate at characteristic chemical shifts, confirming the presence of the epoxide functionality. chemicalbook.com

Assignment¹H Chemical Shift (ppm) in CDCl₃
Aromatic (Phthalimide)7.85
Aromatic (Phthalimide)7.75
-CH₂- (adjacent to N)3.95
-CH₂- (adjacent to N)3.81
-CH- (epoxide)3.238
-CH₂- (epoxide)2.80
-CH₂- (epoxide)2.690
Table 1: ¹H NMR Chemical Shift Data for this compound. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbons of the imide group, the aromatic carbons of the phthalimide ring, and the aliphatic carbons of the epoxypropyl side chain.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The infrared spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds. Key absorptions include the strong carbonyl (C=O) stretching vibrations of the phthalimide group, typically observed in the region of 1700-1770 cm⁻¹. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations. The epoxide ring is characterized by its asymmetric C-O-C stretching vibrations.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (imide)~1720
C-N (imide)~1380
C-O-C (epoxide, asymmetric stretch)~910, ~840
Aromatic C=C~1600, ~1460
Aromatic C-H~3050
Table 2: Typical FTIR Absorption Bands for this compound.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The compound has a molecular weight of 203.19 g/mol . nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscbt.comsigmaaldrich.com In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision; for the [M+H]⁺ ion, a mass-to-charge ratio (m/z) of 204.0655 has been reported. rsc.org The fragmentation of N-substituted phthalimide derivatives often involves characteristic losses, such as the cleavage of the bond between the nitrogen and the side chain, and the loss of carbon monoxide (CO) from the phthalimide ring.

ParameterValue
Molecular Weight203.19 g/mol nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscbt.comsigmaaldrich.com
Exact Mass203.058243 g/mol nih.govspectrabase.com
[M+H]⁺ (FTMS ESI+)204.0655 m/z rsc.org
Table 3: Mass Spectrometry Data for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The phthalimide moiety contains a chromophore that absorbs UV radiation. The UV-Vis spectrum typically exhibits strong absorption bands in the ultraviolet region, which are characteristic of the π → π* transitions of the aromatic system and the carbonyl groups. For a related compound, an absorption maximum (λmax) was observed at 219 nm when measured in ethanol (B145695). rsc.org

Solventλmax (nm)
Ethanol~219 rsc.org
Table 4: UV-Vis Absorption Data for a Phthalimide Derivative. rsc.org

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and purity determination of this compound.

Gas chromatography (GC) is a primary technique used to assess the purity of this compound. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this method, the compound is vaporized and passed through a chromatographic column. The time it takes for the compound to travel through the column to the detector is known as the retention time (tR), which is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). phenomenex.comshimadzu.comglsciences.com The purity is often determined by the area percentage of the main peak in the chromatogram. Commercial grades of this compound are available with purities of ≥95.0% or ≥99.0% as determined by GC. sigmaaldrich.comsigmaaldrich.com For a related compound, a retention time of 4.606 minutes was recorded using a temperature program of 220–260 °C at a rate of 10 °C/min. rsc.org

GC ConditionsRetention Time (tR)
Temperature Program: 220–260°C (10°C/min)4.606 min (for a related compound) rsc.org
Table 5: Example Gas Chromatography Data. rsc.org

Liquid Chromatography (LC)

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a fundamental technique for assessing the purity of this compound. In a typical application, a reverse-phase (RP) HPLC method can be utilized to separate the target compound from any starting materials, by-products, or degradation products.

The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. By monitoring the eluent with a UV detector—often at a wavelength where the phthalimide group exhibits strong absorbance (e.g., 220-254 nm)—a chromatogram is produced. The retention time of the major peak serves to identify the compound against a reference standard, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC Purity Analysis Parameters

ParameterCondition
Column Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Detection UV Absorbance at 254 nm
Temperature Ambient (e.g., 25 °C)

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. While GPC is not typically used for analyzing small molecules like this compound itself, it is an indispensable tool for characterizing polymers and oligomers synthesized from this epoxy-functionalized monomer.

When this compound is used in ring-opening polymerization reactions, GPC is employed to determine the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. The technique utilizes a column packed with porous gel; larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. Detectors such as refractive index (RI) or UV detectors are used for quantification.

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)- and (S)-N-(2,3-Epoxypropyl)phthalimide. In stereoselective synthesis, it is crucial to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Chiral HPLC is the predominant technique for this purpose.

This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. Research on related phthalimide derivatives has utilized polysaccharide-based CSPs for effective separation.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Chiral Column Chiralcel OD-H (Cellulose derivative-based CSP)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 254 nm
Result Baseline separation of (R) and (S) enantiomers

Other Characterization Methods

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the solid-state structure of materials. Since this compound is a crystalline solid at room temperature, XRD is used to confirm its crystalline nature and identify its specific crystal lattice structure.

The technique involves directing a beam of X-rays onto a powdered sample of the compound. The X-rays are diffracted by the crystalline lattice planes at specific angles, governed by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline solid. This pattern serves as a fingerprint for identifying the compound and can be used to distinguish between different polymorphic forms, which may have different physical properties.

Vapor Pressure Osmometry (VPO)

Vapor Pressure Osmometry (VPO) is a technique used to determine the number-average molecular weight (Mn) of a compound in solution. The method relies on the principle that the vapor pressure of a solvent is lowered by the presence of a non-volatile solute.

In a VPO instrument, two matched thermistors are placed in a chamber saturated with solvent vapor. One thermistor holds a drop of pure solvent, and the other holds a drop of a solution containing a known concentration of this compound. Due to the lower vapor pressure of the solution, solvent vapor condenses onto the solution drop, releasing heat of condensation. This causes a temperature difference between the two thermistors, which is detected as a change in electrical resistance. The magnitude of this change is proportional to the solute concentration and inversely proportional to its molecular weight. By calibrating with a standard of known molecular weight, the Mn of the sample can be accurately determined.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity. For this compound, the molecular formula is C₁₁H₉NO₃. sigmaaldrich.comscbt.com The theoretical elemental composition is calculated based on its molecular weight of 203.19 g/mol . sigmaaldrich.comscbt.com

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01111132.12165.03%
HydrogenH1.00899.0724.46%
NitrogenN14.007114.0076.90%
OxygenO15.999347.99723.61%

Future Research Directions and Emerging Applications of N 2,3 Epoxypropyl Phthalimide

Exploration of Novel Synthetic Pathways

The synthesis of N-(2,3-Epoxypropyl)phthalimide has traditionally been achieved through several established methods. A common route involves the reaction of potassium phthalimide (B116566) with epichlorohydrin (B41342). guidechem.comgoogle.com Other methods include the reaction of potassium phthalimide with epoxy bromopropane or the use of a Mitsunobu reaction involving phthalimide and glycidol (B123203). google.com A two-step process has also been developed, which starts with the condensation of phthalimide sodium salt and chloropropene, followed by an oxidation step to form the epoxide ring. google.com

Synthetic Pathway Key Reactants Reported Yield Reference
Epichlorohydrin RoutePotassium Phthalimide, Epichlorohydrin80% google.com
Epoxy Bromopropane RoutePotassium Phthalimide, Epoxy Bromopropane79% google.com
Mitsunobu ReactionPhthalimide, R-Glycidol, Triphenylphosphine (B44618), Diethyl Azodicarboxylate72% google.com
Two-Step Condensation/OxidationPhthalimide Sodium Salt, Chloropropene, Aryl Peroxy AcidNot specified google.com

Development of New Derivatives with Tailored Reactivity

The inherent reactivity of the epoxide group in this compound makes it an ideal precursor for the synthesis of a diverse range of derivatives. The ring-opening of the epoxide by various nucleophiles allows for the introduction of different functional groups, leading to compounds with tailored chemical and biological properties. Phthalimide derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects. researchgate.netjapsonline.commdpi.com

Future research will undoubtedly focus on the rational design and synthesis of novel this compound derivatives. By reacting the parent compound with a variety of amines, thiols, alcohols, and other nucleophiles, a library of new molecules can be generated. mdpi.comchemmethod.com For instance, research has shown the synthesis of hyperbranched polyglycerols containing trimethylammonium groups starting from an epoxy-phthalimide monomer, which have applications in catalysis. researchgate.net The development of such derivatives with specific functionalities could lead to new therapeutic agents, advanced polymer modifiers, and specialized corrosion inhibitors. chemmethod.com

Derivative Class Synthetic Approach Potential Application
Amino Alcohol DerivativesEpoxide ring-opening with aminesPharmaceutical intermediates, chiral auxiliaries guidechem.com
Thioether DerivativesEpoxide ring-opening with thiolsAntiviral agents, polymer additives
Hyperbranched PolymersAnionic ring-opening copolymerizationCatalysis, drug delivery, wastewater treatment researchgate.net
Carboxamide/Carbothioamide DerivativesMulti-step synthesis from phthalimide precursorsPharmacological agents researchgate.net

Expansion of Applications in Advanced Materials Science

This compound is already recognized for its utility in polymer chemistry, serving as a valuable monomer and cross-linking agent. polycil.co.ukporphyrin.net It is used as a curing agent for epoxy resins, where it reacts with the epoxy groups to form a durable, cross-linked polymer network. guidechem.com This property makes it suitable for applications in adhesives, coatings, and composite materials. polycil.co.uk

The expansion of its applications in advanced materials science is a key area for future investigation. Researchers are exploring its use in the development of high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance. Its incorporation into polymer backbones can introduce desirable properties such as increased rigidity and improved flame retardancy due to the phthalimide moiety. Furthermore, this compound can be used to functionalize surfaces and nanoparticles, creating advanced materials for applications in electronics, separation membranes, and biomedical devices. The synthesis of hyperbranched polymers from this compound also opens doors for creating novel materials for adsorption and catalysis. researchgate.net

In-depth Mechanistic Studies of Biological Interactions

The broad biological activity of phthalimide-containing compounds underscores the need for a deeper understanding of their mechanisms of action. japsonline.combibliomed.org Phthalimides are known to be lipophilic, allowing them to cross biological membranes and interact with intracellular targets. japsonline.com However, the specific molecular interactions that underpin their therapeutic effects are often not fully elucidated.

Future research should prioritize in-depth mechanistic studies of this compound and its derivatives. This involves identifying their cellular targets, characterizing their binding interactions with proteins and nucleic acids, and mapping their effects on signaling pathways. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide atomic-level insights into these interactions. A thorough understanding of the structure-activity relationships (SAR) will be crucial for designing more potent and selective therapeutic agents with minimized off-target effects. For example, docking studies have been used to investigate the anti-inflammatory mechanism of certain phthalimide derivatives on the COX-2 enzyme. mdpi.com

Sustainable and Green Synthesis Initiatives

In line with the growing emphasis on environmental responsibility, future research must focus on developing sustainable and green synthesis methods for this compound. mgesjournals.com Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. google.com

Green chemistry initiatives aim to address these shortcomings by adhering to principles such as waste prevention, atom economy, and the use of safer chemicals and solvents. mgesjournals.comunife.it Future research in this area will explore the use of renewable starting materials, biodegradable solvents, and energy-efficient processes. The development of heterogeneous catalysts that can be easily recovered and recycled is a particularly important goal. For instance, employing water as a green reaction medium has already been shown to be effective for the synthesis of some phthalimide derivatives. researchgate.net By integrating these green chemistry principles, the environmental impact of producing this compound can be significantly reduced.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. wiley.com These methods allow for the prediction of molecular properties, the simulation of reaction mechanisms, and the rational design of new molecules with desired functionalities.

In the context of this compound, computational studies can play a vital role in accelerating research and development. Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of new derivatives and to guide their design as potential drug candidates. researchgate.netmdpi.comscispace.com Density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to optimize synthetic pathways. Furthermore, molecular dynamics simulations can be employed to study the behavior of this compound-based polymers and materials, aiding in the design of advanced materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-Epoxypropyl)phthalimide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or epoxidation. For example, Gabriel synthesis can be adapted by reacting potassium phthalimide with epichlorohydrin or a brominated epoxide precursor under basic conditions (e.g., Na₂CO₃ in DMF at 60–80°C). Key parameters include temperature control to avoid epoxide ring-opening and stoichiometric ratios to minimize byproducts like dialkylated derivatives. Purification often involves recrystallization from ethanol or chloroform to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Melting Point : 92–98°C (pure form) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 3.5–4.5 ppm (epoxide protons) and δ 7.7–7.9 ppm (phthalimide aromatic protons) .
    • IR : Strong absorptions at 1770 cm⁻¹ (imide C=O) and 910 cm⁻¹ (epoxide ring) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water mobile phases to assess purity .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers. The epoxide group is sensitive to moisture and nucleophiles; desiccants like silica gel are recommended. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the epoxide moiety in this compound?

The epoxide undergoes ring-opening via nucleophilic attack (e.g., by amines, alcohols, or thiols) under acidic or basic conditions. For example:

  • Acidic Conditions : Protonation of the epoxide oxygen enhances electrophilicity, favoring SN2 mechanisms.
  • Basic Conditions : Nucleophiles directly attack the less hindered carbon, leading to regioselective products.
    Applications include synthesizing β-amino alcohols or cross-linked polymers, with reaction kinetics monitored by TLC or in situ FTIR .

Q. How can this compound be used as an intermediate in active pharmaceutical ingredient (API) synthesis?

It is critical in synthesizing anticoagulants like Rivaroxaban. Key steps:

Epoxide ring-opening with a secondary amine to form a β-amino alcohol intermediate.

Subsequent coupling with chlorothiophene-carboxylic acid derivatives.
Challenges include controlling stereochemistry (e.g., (S)-enantiomer specificity) and removing residual phthalimide impurities via column chromatography .

Q. What strategies mitigate challenges in quantifying this compound as a pharmaceutical impurity?

  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with ESI+ ionization for trace detection (LOQ: 0.1 ppm).
  • Derivatization : React with dansyl chloride to enhance UV/fluorescence detection sensitivity.
    Validation parameters (linearity, recovery) must comply with ICH Q2(R1) guidelines .

Q. How does the stereochemistry of this compound influence its applications?

The (S)-enantiomer (CAS 161596-47-0) is preferred in asymmetric synthesis due to its configuration matching biological targets (e.g., enzyme active sites). Chiral HPLC (Chiralpak AD-H column) or polarimetry ([α]D²⁵ = +15° in chloroform) can determine enantiomeric excess .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-Epoxypropyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Epoxypropyl)phthalimide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.